Snm1A-IN-1

Description

Structure

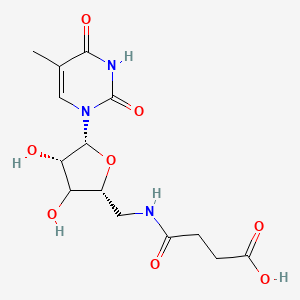

2D Structure

3D Structure

Properties

Molecular Formula |

C14H19N3O8 |

|---|---|

Molecular Weight |

357.32 g/mol |

IUPAC Name |

4-[[(2R,4S,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C14H19N3O8/c1-6-5-17(14(24)16-12(6)23)13-11(22)10(21)7(25-13)4-15-8(18)2-3-9(19)20/h5,7,10-11,13,21-22H,2-4H2,1H3,(H,15,18)(H,19,20)(H,16,23,24)/t7-,10?,11+,13-/m1/s1 |

InChI Key |

TYIFGMLFAQJHBD-DPNSSSCFSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CNC(=O)CCC(=O)O)O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CNC(=O)CCC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Function and Characterization of a Potent SNM1A Inhibitor

Disclaimer: The specific compound "Snm1A-IN-1" was not identified in the reviewed scientific literature. This guide provides a comprehensive overview of a representative potent SNM1A inhibitor based on recently published data, including quinazoline-hydroxamic acid derivatives and other small molecules identified through high-throughput screening. This information is intended to serve as a proxy for a compound like "this compound" for research and drug development professionals.

Introduction to SNM1A and its Inhibition

SNM1A (Sensitive to Nitrogen Mustard 1A), also known as DCLRE1A, is a critical nuclease in the DNA damage repair process.[1][2] It is a member of the metallo-β-lactamase superfamily and exhibits both 5'-3' exonuclease and structure-specific endonuclease activities.[1][3] SNM1A plays a key role in the repair of highly cytotoxic DNA interstrand crosslinks (ICLs), which are lesions that covalently link the two strands of DNA, blocking essential cellular processes like replication and transcription.[1] Due to its specialized role in repairing damage induced by certain chemotherapeutic agents, such as cisplatin, SNM1A is an attractive therapeutic target. Inhibiting SNM1A can selectively enhance the efficacy of ICL-based chemotherapy by preventing the repair of these DNA lesions in cancer cells.

Recent research has led to the identification of potent small molecule inhibitors of SNM1A. These inhibitors have been shown to sensitize cancer cells to cisplatin, highlighting the therapeutic potential of targeting SNM1A. This guide details the function, mechanism of action, and experimental characterization of these potent SNM1A inhibitors.

Mechanism of Action of SNM1A Inhibitors

Potent SNM1A inhibitors, such as those with a quinazoline-hydroxamic acid scaffold, function by directly targeting the active site of the enzyme. Crystallographic studies have revealed that the hydroxamic acid group of these inhibitors coordinates with the di-metal ion center in the SNM1A active site, displacing the hydrolytic water molecule essential for catalysis. The quinazoline ring of the inhibitor occupies a substrate nucleobase binding site, further enhancing its binding affinity and inhibitory effect. By blocking the active site, these inhibitors prevent SNM1A from processing and repairing DNA lesions, particularly ICLs.

Quantitative Data: Inhibitor Potency

The potency of SNM1A inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for representative SNM1A inhibitors against its exonuclease and endonuclease activities, as determined in various studies.

Table 1: IC50 Values of Bioactive SNM1A Inhibitors

| Compound ID | Exonuclease IC50 (µM) | Endonuclease IC50 (µM) |

| Compound 20 | in the nanomolar range | >10-fold higher than exo |

| Compound 30 | - | >10-fold higher than exo |

| Compound 40 | in the nanomolar range | >10-fold higher than exo |

| Compound 53 | in the nanomolar range | - |

Table 2: IC50 Values of Quinazoline-Hydroxamic Acid SNM1A Inhibitors

| Compound ID | SNM1A IC50 (µM) |

| Compound 12 | Data not specified |

| Compound 13 | Data not specified |

| Compound 19 | Data not specified |

| Compound 1 | 1.9 (for SNM1B), 0.37 (for SNM1C) |

Note: Specific IC50 values for all compounds were not consistently available across the search results. "Data not specified" indicates that the source mentioned the compound's testing but did not provide a specific IC50 value in the accessible text.

Signaling Pathways and Experimental Workflows

DNA Interstrand Crosslink (ICL) Repair Pathway Involving SNM1A

The following diagram illustrates the role of SNM1A in the replication-coupled ICL repair pathway. Inhibition of SNM1A disrupts this process, leading to the accumulation of DNA damage.

Experimental Workflow for SNM1A Inhibitor Identification and Validation

This diagram outlines the typical workflow used to screen for, identify, and validate novel SNM1A inhibitors.

Experimental Protocols

Fluorescence-Based High-Throughput Screening (HTS) for SNM1A Inhibitors

This assay is used for the initial screening of large compound libraries to identify potential SNM1A inhibitors.

-

Principle: The assay monitors the exonuclease activity of SNM1A using a single-stranded DNA substrate containing an internal fluorophore-quencher pair. When SNM1A cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. Inhibitors of SNM1A will prevent this cleavage, leading to an attenuated fluorescence signal.

-

Materials:

-

Purified recombinant SNM1A (nuclease domain, e.g., residues 698-1040).

-

Single-strand DNA substrate with a 5' phosphate and an internal fluorescein-black hole quencher 1 pair.

-

Assay buffer.

-

384-well black plates.

-

Compound library.

-

-

Procedure:

-

Dispense assay buffer into all wells of a 384-well plate.

-

Add compounds from the library to the wells.

-

Add SNM1A enzyme to the wells.

-

Initiate the reaction by adding the DNA substrate.

-

Incubate the plate at a controlled temperature (e.g., 26°C).

-

Measure fluorescence intensity over time using a plate reader.

-

Normalize fluorescence values against high (uninhibited) and low (inhibited) controls.

-

IC50 Determination

This protocol is used to determine the potency of the identified hits from the HTS.

-

Procedure:

-

Prepare serial dilutions of the inhibitor compound in DMSO.

-

In separate reactions for exonuclease and endonuclease activity, incubate SNM1A (e.g., 0.2 nM for exonuclease, 200 nM for endonuclease) with the inhibitor at various concentrations for 20 minutes at room temperature.

-

Initiate the reactions by adding the appropriate DNA substrate at its KM concentration (e.g., 110 nM for 5P-1F for exonuclease, 30 nM 5F-gap for endonuclease).

-

Incubate the reactions at 37°C for a set time (e.g., 60 minutes for exonuclease, 150 minutes for endonuclease).

-

Measure the remaining nuclease activity.

-

Perform triplicate assays and fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

-

Orthogonal Gel-Based Secondary Screen

This assay is used to validate the hits from the primary screen using a different method.

-

Procedure:

-

Incubate SNM1A (e.g., 3 nM) with the test compound (at various concentrations, e.g., 6.25 µM and 25 µM) for 40 minutes at room temperature.

-

Initiate the reaction by adding a fluorescently labeled DNA substrate (e.g., 50 nM 5P-3F).

-

Incubate at 37°C for 3 hours.

-

Stop the reaction by adding a formamide loading buffer.

-

Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize and quantify the digested and undigested DNA bands using an imager.

-

Cisplatin Potentiation Assay in Cells

This cellular assay determines the ability of the SNM1A inhibitor to sensitize cancer cells to the DNA cross-linking agent cisplatin.

-

Cell Lines: HeLa, U2OS, or other relevant cancer cell lines.

-

Procedure:

-

Seed cells in a multi-well plate and allow them to attach.

-

Treat the cells with the SNM1A inhibitor at a non-toxic concentration (e.g., 25 µM or 50 µM) with or without a sublethal dose of cisplatin.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Measure cell viability using a suitable method, such as the alamarBlue assay or a clonogenic survival assay.

-

Compare the viability of cells treated with cisplatin alone to those treated with the combination of cisplatin and the SNM1A inhibitor. A significant decrease in viability in the combination treatment indicates potentiation.

-

References

Snm1A-IN-1: A Selective Inhibitor of the DNA Repair Nuclease SNM1A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA repair nuclease SNM1A is a critical enzyme in the resolution of interstrand crosslinks (ICLs), a highly cytotoxic form of DNA damage. Its specialized role in ICL repair, a pathway often upregulated in cancer cells conferring resistance to chemotherapy, makes it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of Snm1A-IN-1, a thymidine-containing nucleoside analog identified as a selective inhibitor of SNM1A. We present its inhibitory potency, detailed experimental protocols for its synthesis and evaluation, and its place within the broader context of DNA damage response pathways. This guide is intended to serve as a valuable resource for researchers in oncology, drug discovery, and molecular biology.

Introduction to SNM1A and Its Role in DNA Repair

Human SNM1A (also known as DCLRE1A) is a 5'-3' exonuclease belonging to the metallo-β-lactamase superfamily. It plays a pivotal role in the repair of DNA interstrand crosslinks (ICLs), which are covalent linkages between complementary DNA strands that block essential cellular processes like replication and transcription. Unrepaired ICLs can lead to genomic instability and cell death.

The repair of ICLs is a complex process involving multiple pathways, with the Fanconi Anemia (FA) pathway being a key player, particularly during the S-phase of the cell cycle. SNM1A functions in concert with other DNA repair proteins, including the XPF-ERCC1 endonuclease and PCNA, to "unhook" the ICL, allowing for subsequent repair by downstream factors. Due to its specialized function, inhibition of SNM1A presents a promising strategy to potentiate the efficacy of ICL-inducing chemotherapeutic agents, such as cisplatin and mitomycin C, and to overcome drug resistance in cancer cells.

This compound: A Thymidine-Based SNM1A Inhibitor

This compound (also referred to as compound 11a in the primary literature) is a novel nucleoside analog designed to inhibit the enzymatic activity of SNM1A. Its development was based on a solid-phase synthesis strategy, allowing for the generation of a library of thymidine-containing compounds for screening.

Chemical Structure

-

Systematic Name: (2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl succinate

-

Molecular Formula: C15H18N2O8

-

Molecular Weight: 370.31 g/mol

Quantitative Data

The inhibitory activity of this compound against SNM1A has been determined using in vitro nuclease assays. The key quantitative data is summarized in the table below.

| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |

| This compound (compound 11a) | Human SNM1A | Real-time fluorescence assay | 12.3 | [1] |

Note: The selectivity profile of this compound against other human SNM1 isoforms (SNM1B and SNM1C) has not been reported in the reviewed literature.

Signaling Pathway and Mechanism of Action

SNM1A is a key effector in the replication-coupled ICL repair pathway. The following diagram illustrates the simplified signaling cascade and the proposed point of intervention for this compound.

References

A Technical Guide to the Discovery and Synthesis of Snm1A-IN-1: A Novel Nucleoside Analog Inhibitor of the DNA Repair Nuclease Snm1A

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of the discovery, synthesis, and characterization of Snm1A-IN-1, a potent inhibitor of the human DNA repair enzyme Snm1A. Snm1A plays a critical role in the repair of DNA interstrand crosslinks (ICLs), a form of damage induced by several chemotherapeutic agents. Inhibition of Snm1A is a promising strategy to enhance the efficacy of these cancer therapies.

Introduction to Snm1A and Its Role in DNA Repair

Human Snm1A (Sensitive to Nitrogen Mustard 1A) is a 5'-3' exonuclease that is integral to the cellular response to DNA damage, particularly ICLs. These lesions are highly cytotoxic as they block DNA replication and transcription. The repair of ICLs is a complex process involving multiple pathways, and Snm1A is a key player in the Fanconi anemia (FA) pathway-independent repair of these lesions. By targeting Snm1A, it is possible to potentiate the effects of ICL-inducing chemotherapeutics, such as cisplatin and mitomycin C, and potentially overcome drug resistance in cancer cells.

Discovery of this compound

This compound, also identified as compound 11a in the primary literature, was discovered through a focused effort to develop nucleoside-based inhibitors of Snm1A.[1] The development strategy involved the creation of a library of thymine-containing nucleoside analogs, leveraging a versatile solid-phase synthesis approach to enable rapid diversification.[2] This methodology allowed for the systematic exploration of the structure-activity relationship (SAR) of these compounds, leading to the identification of this compound as a promising inhibitor.

A high-throughput screening of a bioactive compound library was initially performed to identify novel chemotypes that inhibit Snm1A.[3][4] This was followed by structure-guided optimization to enhance potency and selectivity.[3] this compound emerged from these efforts as a lead compound for further investigation.

Synthesis of this compound

The synthesis of this compound was achieved through a multi-step solid-phase synthesis protocol. This approach offers advantages in terms of purification and the ability to generate a library of analogs for SAR studies.

The synthesis of this compound (compound 11a) is based on the methodology described by Arbour et al. (2023).

-

Resin Preparation: A suitable solid support, such as a TentaGel resin, is functionalized with a protected thymidine nucleoside.

-

Azide Introduction: The 5'-hydroxyl group of the resin-bound thymidine is converted to an azide.

-

Reduction and Coupling: The azide is reduced to a primary amine, which is then coupled with a desired carboxylic acid, in the case of this compound, a succinic acid derivative.

-

Cleavage and Deprotection: The final compound is cleaved from the solid support and deprotected to yield this compound.

-

Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC) to yield the pure inhibitor.

Quantitative Data and In Vitro Activity

This compound has been characterized for its inhibitory activity against the Snm1A nuclease. The key quantitative metric for its potency is the half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (μM) | Assay Type |

| This compound (11a) | Snm1A | 12.3 | Fluorescence-based nuclease assay |

Table 1: In vitro inhibitory activity of this compound against human Snm1A.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor of the Snm1A nuclease. By binding to the active site of the enzyme, it prevents the processing of its natural DNA substrate. The inhibition of Snm1A leads to the accumulation of unrepaired DNA damage, particularly ICLs, which can trigger cell cycle arrest and apoptosis.

The broader signaling pathway context involves the DNA Damage Response (DDR). When DNA damage like ICLs occurs, sensor proteins activate a signaling cascade that leads to the recruitment of repair factors, including Snm1A. By inhibiting Snm1A, this compound disrupts this repair process, enhancing the cytotoxic effects of DNA damaging agents.

Caption: Inhibition of the Snm1A-mediated DNA repair pathway by this compound.

Experimental Workflow for Inhibitor Validation

The validation of this compound as a cellularly active inhibitor involves a series of in vitro and cell-based assays.

Caption: Experimental workflow for the identification and validation of Snm1A inhibitors.

-

Fluorescence-Based Nuclease Assay: This assay is used for high-throughput screening and IC50 determination. It utilizes a single-stranded DNA substrate with a 5'-phosphate and an internal fluorophore-quencher pair. Cleavage of the substrate by Snm1A separates the fluorophore and quencher, resulting in an increase in fluorescence. Inhibitors prevent this cleavage, leading to a lower fluorescence signal.

-

Gel-Based Nuclease Assay: This orthogonal assay confirms the inhibitory activity observed in the fluorescence assay. A radiolabeled or fluorescently labeled DNA substrate is incubated with Snm1A in the presence and absence of the inhibitor. The reaction products are resolved on a denaturing polyacrylamide gel. Inhibition is observed as a decrease in the amount of cleaved DNA product.

-

Clonogenic Survival Assay: This cell-based assay assesses the ability of the inhibitor to sensitize cancer cells to a DNA crosslinking agent like cisplatin. Cells are treated with the inhibitor, cisplatin, or a combination of both. The ability of single cells to form colonies over a period of several days is then quantified. A synergistic effect is observed when the combination treatment results in significantly lower cell survival than either agent alone.

Future Directions

This compound represents a significant step forward in the development of targeted therapies to enhance existing cancer treatments. Future research will likely focus on:

-

Lead Optimization: Further medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of this compound.

-

In Vivo Studies: Evaluation of the efficacy of this compound in preclinical animal models of cancer, both as a monotherapy and in combination with chemotherapy.

-

Biomarker Development: Identification of biomarkers to predict which tumors are most likely to respond to Snm1A inhibition.

The discovery and characterization of this compound provide a valuable chemical tool for studying the biology of DNA repair and a promising lead for the development of novel anticancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deploying solid-phase synthesis to access thymine-containing nucleoside analogs that inhibit DNA repair nuclease SNM1A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Cell-active small molecule inhibitors validate the SNM1A DNA repair nuclease as a cancer target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Bioactive SNM1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Snm1A-IN-1 (compound 11a) and its Role in DNA Repair Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA repair nuclease SNM1A (Sensitive to Nitrogen Mustard 1A), also known as DCLRE1A, is a critical enzyme in the repair of DNA interstrand crosslinks (ICLs), one of the most cytotoxic forms of DNA damage. Its unique ability to digest past bulky DNA lesions makes it a compelling target for therapeutic intervention, particularly in oncology. Inhibition of SNM1A can sensitize cancer cells to ICL-inducing chemotherapeutic agents like cisplatin. This technical guide provides an in-depth overview of Snm1A-IN-1 (compound 11a), a notable inhibitor of SNM1A, and its context within DNA repair pathways. It includes a compilation of quantitative data for various SNM1A inhibitors, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.

Introduction to SNM1A and its Function in DNA Repair

SNM1A is a 5'-3' exonuclease belonging to the metallo-β-lactamase superfamily.[1] Its primary role is in the repair of DNA interstrand crosslinks (ICLs), which are covalent linkages between opposite strands of the DNA double helix that block essential cellular processes like replication and transcription.[2] Cells deficient in SNM1A exhibit hypersensitivity to ICL-inducing agents such as mitomycin C and cisplatin.[1]

SNM1A functions in concert with other DNA repair proteins, most notably the XPF-ERCC1 endonuclease, in the "unhooking" step of ICL repair.[1][3] This process involves incisions made near the ICL, allowing SNM1A to load onto the DNA and digest past the lesion. Beyond ICL repair, recent studies have implicated SNM1A in the repair of complex DNA double-strand breaks (DSBs), such as those induced by ionizing radiation, further highlighting its importance in maintaining genomic stability.

This compound (compound 11a) and Other SNM1A Inhibitors

The development of small molecule inhibitors of SNM1A is a promising strategy to enhance the efficacy of ICL-based chemotherapies. By blocking SNM1A's function, these inhibitors can prevent the repair of DNA damage induced by chemotherapy, leading to increased cancer cell death.

This compound (compound 11a) is a thymine-containing nucleoside analog that has been identified as an inhibitor of SNM1A. It represents a promising lead compound for the development of more potent and specific SNM1A inhibitors.

Quantitative Data for SNM1A Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (compound 11a) and other selected SNM1A inhibitors against its exonuclease and endonuclease activities.

| Compound | Exonuclease IC50 (μM) | Endonuclease IC50 (μM) | Reference(s) |

| This compound (compound 11a) | 12.3 | Not Reported | |

| Compound 1 | 2.4 | Not Reported | |

| Compound 2 | 2.0 | Not Reported | |

| Compound 40 | 0.08 | 1.1 | |

| Compound 20 | 0.15 | 1.8 | |

| Compound 53 | 0.2 | 0.9 | |

| Compound 13 | 1.3 | 3.8 | |

| Compound 27 | 2.1 | 3.2 | |

| Compound 30 | 0.9 | >25 | |

| Ceftriaxone (5) | low μM | Not Reported | |

| K1 (6) | >50 | Not Reported | |

| Compound 10 | 15.1 | Not Reported | |

| Compound 12 | 1.9 | Not Reported | |

| Compound 13 (quinazoline) | 0.9 | Not Reported | |

| Compound 14 | 1.3 | Not Reported | |

| AZ1353160 (4) | Incomplete inhibition | Not Reported | |

| Nucleoside 1 | 139 | Not Reported | |

| Nucleoside 11 | >33 (impedes hydrolysis) | Not Reported |

Key Experimental Protocols

This section provides detailed methodologies for common assays used to characterize SNM1A inhibitors.

Fluorescence-Based SNM1A Nuclease Assay

This assay is used for high-throughput screening and quantitative determination of inhibitor potency.

Principle: A single-stranded DNA oligonucleotide substrate containing an internal fluorophore-quencher pair is used. In the absence of an inhibitor, SNM1A digests the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence. An effective inhibitor will block this activity, leading to attenuated fluorescence.

Materials:

-

Purified recombinant SNM1A protein

-

Fluorescently labeled single-stranded DNA substrate (e.g., with a 5' phosphate and an internal fluorescein-black hole quencher 1 pair)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM KCl, 1 mM MnCl2, 0.1 mg/mL BSA, 1 mM DTT)

-

SNM1A inhibitor (e.g., this compound) dissolved in DMSO

-

384-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the SNM1A inhibitor in DMSO.

-

In a 384-well microplate, add the SNM1A inhibitor dilutions. Include DMSO-only controls (no inhibitor) and controls with a known potent inhibitor or without enzyme.

-

Add purified SNM1A to each well to a final concentration of 0.2 nM for exonuclease activity.

-

Incubate the plate at room temperature for 20 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorescent DNA substrate to each well to a final concentration at its determined Km value (e.g., 110 nM for 5P-1F substrate).

-

Immediately begin monitoring the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at 37°C for 60 minutes.

-

Calculate the initial reaction rates from the linear phase of the fluorescence increase.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value using software like GraphPad Prism.

Gel-Based SNM1A Nuclease Assay

This orthogonal assay is used to validate hits from fluorescence-based screens and to visually assess nuclease activity.

Principle: A 5'-end phosphorylated, 3'-end fluorescently labeled single-stranded DNA oligonucleotide is used as a substrate. SNM1A's 5'-3' exonuclease activity results in the shortening of the substrate. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized. Inhibition of SNM1A results in less degradation of the full-length substrate.

Materials:

-

Purified recombinant SNM1A protein

-

5'-phosphorylated, 3'-fluorescently labeled single-stranded DNA substrate (e.g., 21-mer)

-

Assay buffer (as above)

-

SNM1A inhibitor dissolved in DMSO

-

Formamide loading buffer (95% formamide, 10 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Gel imaging system

Procedure:

-

Prepare reactions containing SNM1A (e.g., 2.5 nM) and varying concentrations of the inhibitor in assay buffer.

-

Incubate at room temperature for 20-40 minutes.

-

Initiate the reaction by adding the DNA substrate (e.g., 50-80 nM).

-

Incubate at 37°C for 60-180 minutes.

-

Stop the reactions by adding an equal volume of formamide loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the DNA fragments on a denaturing polyacrylamide gel.

-

Visualize the fluorescently labeled DNA using a gel imaging system. The intensity of the full-length and digested bands is quantified to determine the extent of inhibition.

Cisplatin Potentiation Assay

This cell-based assay determines the ability of an SNM1A inhibitor to sensitize cancer cells to an ICL-inducing agent like cisplatin.

Principle: Cancer cells are treated with a sublethal dose of cisplatin in the presence or absence of the SNM1A inhibitor. Cell viability is then measured to determine if the inhibitor enhances the cytotoxic effect of cisplatin.

Materials:

-

Cancer cell line (e.g., HeLa or U2OS)

-

Cell culture medium and supplements

-

Cisplatin

-

SNM1A inhibitor dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the SNM1A inhibitor (or vehicle control) for a specified period (e.g., 20 hours).

-

Add a sublethal dose of cisplatin (e.g., LD10, which is the dose that kills 10% of the cells) to the wells, both with and without the inhibitor.

-

Incubate the cells for a further period (e.g., 48-72 hours).

-

Measure cell viability using a suitable assay according to the manufacturer's instructions.

-

Normalize the viability data to the vehicle-treated control cells.

-

Analyze the data to determine if the combination of the inhibitor and cisplatin results in a significant decrease in cell viability compared to either agent alone.

SNM1A in DNA Repair Signaling Pathways

SNM1A is a key player in the intricate network of DNA repair pathways. The following diagrams illustrate its role in ICL repair.

References

The Role of Snm1A-IN-1 in Interstrand Crosslink Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interstrand crosslinks (ICLs) are highly cytotoxic DNA lesions that covalently link the two strands of the DNA double helix, posing a significant barrier to essential cellular processes such as replication and transcription. The repair of ICLs is a complex process involving multiple enzymatic players. One such key enzyme is the 5'-3' exonuclease SNM1A (Sensitive to Nitrogen Mustard 1A), which plays a crucial role in the "unhooking" of the ICL adduct. The development of small molecule inhibitors of SNM1A is a promising strategy for potentiating the efficacy of ICL-inducing chemotherapeutic agents. This technical guide provides an in-depth overview of Snm1A-IN-1, a recently identified inhibitor of SNM1A, with a focus on its role in the context of ICL repair. We present detailed experimental protocols for assessing its inhibitory activity, a comprehensive summary of quantitative data, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Interstrand Crosslink Repair and the Role of SNM1A

DNA interstrand crosslinks are among the most toxic types of DNA damage.[1] Failure to repair these lesions can lead to genomic instability, cell cycle arrest, and apoptosis. The Fanconi Anemia (FA) pathway is a major signaling cascade that orchestrates the repair of ICLs, particularly during the S-phase of the cell cycle. A critical step in this repair process is the "unhooking" of the crosslink, which involves incisions on one strand of the DNA flanking the ICL. This allows for the separation of the two strands and subsequent repair by other DNA repair pathways.

SNM1A, a member of the metallo-β-lactamase family of nucleases, is a key enzyme in the ICL repair pathway.[2][3] It functions as a 5'-3' exonuclease that can digest a DNA strand from a nick, proceeding past the bulky ICL adduct.[4] This translesion synthesis capability is a unique and critical feature of SNM1A's function. The current model for replication-dependent ICL repair suggests that after a replication fork stalls at an ICL, the FA pathway is activated, leading to the recruitment of endonucleases like XPF-ERCC1 to make an incision 5' to the crosslink.[1] SNM1A is then thought to load onto this nick and digest the DNA strand containing the ICL, effectively removing the crosslink from one strand. Given its central role, inhibiting SNM1A activity presents a compelling therapeutic strategy to enhance the cytotoxicity of ICL-inducing agents used in cancer chemotherapy.

This compound: A Novel Inhibitor of SNM1A Nuclease Activity

This compound (also referred to as compound 11a) is a thymine-containing nucleoside analog that has been identified as a potent inhibitor of SNM1A. Its discovery is part of a broader effort to develop selective small molecule inhibitors to probe the function of SNM1A and to serve as potential leads for drug development.

Quantitative Data for this compound and Related Analogs

The inhibitory potential of this compound and a library of related thymine-containing nucleoside analogs were evaluated. The half-maximal inhibitory concentration (IC50) for this compound was determined to be 12.3 μM in a real-time fluorescence assay. The following table summarizes the inhibitory activity of this compound and other selected analogs from the study by Arbour et al. (2023).

| Compound ID | Structure/Description | Inhibition of SNM1A | IC50 (μM) |

| This compound (11a) | Thymine-containing nucleoside analog with a succinate linker | Yes | 12.3 |

| Compound 11b | Analog with a glutarate linker | Yes | > 100 |

| Compound 11c | Analog with an adipate linker | Yes | > 100 |

| Compound 12a | Deoxythymidine analog with a succinate linker | No | - |

| Compound 13a | Analog with a different linker chemistry | No | - |

| Compound 14a | Analog with an alternative linker chemistry | No | - |

Data extracted from Arbour et al., Organic & Biomolecular Chemistry, 2023.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound.

Gel-Electrophoresis Based SNM1A Inhibition Assay

This assay provides a qualitative and semi-quantitative assessment of SNM1A exonuclease activity in the presence of an inhibitor.

Materials:

-

Recombinant human SNM1A enzyme

-

21-mer oligonucleotide substrate with a 3'-Cy3 fluorophore

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 50 mM TAPS, pH 9.1, 10 mM Mg(OAc)2, 75 mM KOAc, 1 mM DTT, 100 µg/mL BSA)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Gel loading buffer (e.g., 95% formamide, 10 mM EDTA)

-

Fluorescence gel imager

Procedure:

-

Prepare reaction mixtures by pre-incubating SNM1A enzyme with the test compound (e.g., at 1 mM and 100 μM final concentrations) in the assay buffer for 5 minutes at room temperature.

-

Initiate the nuclease reaction by adding the 3'-Cy3 labeled 21-mer oligonucleotide substrate.

-

Incubate the reactions for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reactions by adding an equal volume of gel loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Resolve the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the fluorescently labeled DNA fragments using a fluorescence gel imager. The extent of substrate digestion in the presence of the inhibitor is compared to a no-inhibitor control.

Real-Time Fluorescence-Based SNM1A Inhibition Assay for IC50 Determination

This quantitative assay allows for the determination of the IC50 value of an inhibitor.

Materials:

-

Recombinant human SNM1A enzyme

-

Fluorescence-quencher labeled single-stranded DNA substrate (e.g., with a 5'-phosphate and an internal fluorescein and black hole quencher 1 pair)

-

This compound (or other test compounds) at various concentrations

-

Assay buffer (e.g., 50 mM TAPS, pH 9.1, 10 mM Mg(OAc)2, 75 mM KOAc, 1 mM DTT, 100 µg/mL BSA)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

In a 384-well black plate, prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of SNM1A enzyme to each well containing the inhibitor dilutions and incubate for 20 minutes at room temperature.

-

Initiate the reaction by adding the fluorescence-quencher labeled DNA substrate at its predetermined Michaelis-Menten constant (Km) concentration.

-

Immediately begin monitoring the increase in fluorescence in real-time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm and 528 nm for fluorescein).

-

Record the initial reaction velocities from the linear phase of the fluorescence increase.

-

Plot the initial velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Processes

Diagrams are provided to illustrate the signaling pathway of ICL repair involving SNM1A and the experimental workflow for inhibitor testing.

Signaling Pathway of SNM1A in Interstrand Crosslink Repair

Caption: Role of SNM1A in replication-dependent ICL repair and the point of inhibition by this compound.

Experimental Workflow for SNM1A Inhibitor Screening

Caption: Experimental workflow for the identification and characterization of this compound.

Discussion and Future Directions

The identification of this compound as a potent inhibitor of SNM1A nuclease activity marks a significant step forward in the development of tools to study ICL repair and as a potential therapeutic agent. The detailed experimental protocols provided in this guide offer a robust framework for researchers to independently validate and further explore the activity of this and other SNM1A inhibitors.

For drug development professionals, this compound represents a promising lead compound. The strategy of targeting DNA repair pathways to sensitize cancer cells to chemotherapy is a clinically validated approach. Future studies should focus on several key areas:

-

Cellular Activity: While this compound has demonstrated in vitro activity, its efficacy in a cellular context needs to be thoroughly investigated. This includes assessing its ability to potentiate the cytotoxic effects of ICL-inducing agents like cisplatin and mitomycin C in various cancer cell lines.

-

Selectivity: The selectivity of this compound for SNM1A over other nucleases, particularly its close homologs SNM1B/Apollo and SNM1C/Artemis, should be determined to understand potential off-target effects.

-

Mechanism of Action: Elucidating the precise molecular mechanism of inhibition, whether it is competitive, non-competitive, or uncompetitive, will be crucial for structure-based drug design and optimization.

-

Structural Studies: Co-crystallization of this compound with the SNM1A protein would provide invaluable structural insights into the inhibitor-enzyme interaction, guiding the design of more potent and selective second-generation inhibitors.

References

The Role of SNM1A in DNA Double-Strand Break Repair and the Inhibitory Effects of Snm1A-IN-1: A Technical Overview

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the critical role of the DNA repair nuclease SNM1A in the resolution of complex DNA double-strand breaks (DSBs) and the potent inhibitory effects of the novel small molecule, Snm1A-IN-1. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the molecular mechanisms governing SNM1A's function and the potential of its targeted inhibition as a therapeutic strategy.

Executive Summary

DNA double-strand breaks are among the most cytotoxic forms of DNA damage. The cell employs several pathways to repair these breaks, with SNM1A playing a crucial role in processing complex DSBs with damaged termini, a hallmark of ionizing radiation and certain chemotherapeutics.[1][2][3] The development of specific inhibitors for DNA repair enzymes is a promising avenue for enhancing the efficacy of cancer therapies. This guide focuses on this compound, a recently identified nucleoside analog, and its impact on SNM1A's function in DSB repair.

The Role of SNM1A in DNA Double-Strand Break Repair

SNM1A, a 5'-3' exonuclease, is a key player in the repair of DNA interstrand crosslinks (ICLs) and has been shown to be essential for the efficient repair of complex DNA double-strand breaks.[1][2] Unlike simple DSBs, complex breaks are often characterized by oxidative lesions and other modifications at the DNA ends, which must be removed before the break can be ligated by either the non-homologous end joining (NHEJ) or homologous recombination (HR) pathways.

SNM1A is recruited to sites of DNA damage through its interaction with PCNA (Proliferating Cell Nuclear Antigen). Its unique ability to digest past DNA lesions allows for the effective processing of these "dirty ends," making it a critical component of the cellular response to certain types of DNA damage.

This compound: A Potent Inhibitor of SNM1A Nuclease Activity

This compound, also identified as compound 11a, is a thymine-containing nucleoside analog that has demonstrated potent inhibition of SNM1A's nuclease activity. A summary of the inhibitory activities of this compound and related compounds from the discovery study is presented below.

Quantitative Inhibition Data

| Compound | Description | IC50 (μM) |

| This compound (11a) | Thymine-containing nucleoside analog | 12.3 |

| 11e | Fluorinated analog | Inhibition observed at 100 μM |

| 11f | Fluorinated analog | Inhibition observed as low as 33 μM |

| 11c | Azido-version of analog 11b | Inhibition observed at 100 μM |

Table 1: Inhibitory concentration (IC50) values of this compound and related nucleoside analogs against SNM1A nuclease activity.

Experimental Protocols

SNM1A Nuclease Inhibition Assay (Gel-Based)

This assay evaluates the ability of a compound to inhibit the 5'-3' exonuclease activity of SNM1A on a fluorescently labeled DNA substrate.

Materials:

-

Recombinant human SNM1A protein

-

21-mer single-stranded DNA oligonucleotide with a 3'-Cy3 fluorophore

-

Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM KCl, 4 mM MgCl2, 0.5 mM TCEP, 0.05% v/v Triton X-100, 5% v/v glycerol)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Formamide loading buffer (95% formamide, 10 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 20%)

Procedure:

-

Prepare reactions by pre-incubating SNM1A with the test compound (at various concentrations, e.g., 100 μM and 1 mM) in the assay buffer for 5 minutes at room temperature.

-

Initiate the nuclease reaction by adding the 3'-Cy3 labeled 21-mer oligonucleotide substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding formamide loading buffer.

-

Denature the samples by heating.

-

Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualize the fluorescently labeled DNA fragments using a suitable imager. Inhibition is determined by the reduction in the digestion of the full-length substrate compared to a no-inhibitor control.

Real-Time Fluorescence-Based Nuclease Assay for IC50 Determination

This assay provides a quantitative measure of SNM1A inhibition.

Procedure: A modified version of a previously reported real-time fluorescence assay was used to determine the IC50 value of this compound. This type of assay typically utilizes a DNA substrate with a fluorophore and a quencher. Nuclease activity separates the fluorophore and quencher, leading to an increase in fluorescence. The rate of this increase is monitored in real-time in the presence of varying concentrations of the inhibitor to determine the IC50 value. For this compound, this method yielded an IC50 of 12.3 μM.

Signaling Pathways and Visualization

The inhibition of SNM1A by this compound is expected to disrupt the repair of complex DNA double-strand breaks. The following diagrams illustrate the proposed mechanism and experimental workflow.

Caption: Proposed pathway of SNM1A in complex DSB repair and its inhibition.

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a promising lead compound for the development of potent and selective inhibitors of SNM1A. Its ability to inhibit the nuclease activity of SNM1A suggests its potential to sensitize cancer cells to DNA damaging agents that induce complex double-strand breaks. Further studies are warranted to elucidate the cellular effects of this compound on DSB repair pathways and to evaluate its therapeutic potential in combination with radiotherapy and certain chemotherapeutic regimens. This technical guide provides a foundational understanding for researchers to build upon in this exciting area of drug discovery.

References

Unveiling the Structure-Activity Relationship of Snm1A-IN-1: A Technical Guide for Researchers

For Immediate Release

Cambridge, MA – November 27, 2025 – In a significant advancement for cancer therapy research, a detailed exploration into the structure-activity relationship (SAR) of Snm1A-IN-1, a promising inhibitor of the DNA repair enzyme SNM1A, has been compiled into a comprehensive technical guide. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the compound, also known as compound 11a, and its analogues, offering a roadmap for the development of more potent and selective cancer therapeutics.

SNM1A is a critical nuclease involved in the repair of DNA interstrand cross-links (ICLs), a type of damage induced by several common chemotherapeutic agents.[1][2] By inhibiting SNM1A, cancer cells can be rendered more susceptible to these treatments.[2] The development of effective SNM1A inhibitors like this compound holds the potential to overcome chemoresistance and enhance the efficacy of existing cancer drugs.[1]

This technical guide summarizes the key findings from the pivotal study by Arbour et al. (2023), which systematically investigated a library of thymine-containing nucleoside analogs.[1] The guide presents a thorough examination of the SAR, quantitative inhibitory data, and detailed experimental protocols, fulfilling a critical need for accessible and structured information in this rapidly evolving field.

Quantitative Data Summary

The inhibitory activities of this compound and its analogues were evaluated against the SNM1A nuclease. The following table summarizes the key quantitative data, providing a clear comparison of the compounds' potencies.

| Compound | Description | IC50 (µM) |

| This compound (11a) | Lead Compound | 12.3 |

| 11b | Analogue with a different linker | Inhibition observed at 100 µM |

| 11c | Azido-version of 11b | Inhibition observed at 100 µM |

| 11e | Fluorinated analogue | Inhibition observed at 100 µM |

| 11f | Fluorinated analogue | Inhibition observed at 33 µM |

Core Structure-Activity Relationship Insights

The research highlighted several key structural features that are crucial for the inhibitory activity of this class of compounds against SNM1A:

-

The Thymine Base: The thymine scaffold serves as a crucial recognition element, guiding the inhibitor to the enzyme's active site.

-

Modifications at the 5' Position: The study demonstrated that modifications at the 5'-position of the nucleoside are well-tolerated and can be exploited to modulate the compound's properties.

-

The Linker and Terminal Group: The nature of the linker and the terminal functional group significantly impacts the inhibitory potency. This compound, with its specific linker and terminal carboxyl group, emerged as the most promising inhibitor from the synthesized library. The data suggests that both the length and the chemical nature of this side chain are critical for optimal interaction with the enzyme.

Experimental Protocols

This guide provides detailed methodologies for the key experiments cited in the research, enabling reproducibility and further investigation.

Solid-Phase Synthesis of this compound and Analogues

A versatile solid-phase synthesis approach was employed to generate the library of thymine-containing nucleoside analogs. This method allows for the efficient and systematic modification of the lead structure to explore the SAR.

Workflow for Solid-Phase Synthesis:

References

Snm1A-IN-1: A Chemical Probe for Elucidating SNM1A Nuclease Function

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Human SNM1A (Sensitive to Nitrogen Mustard 1A), also known as DCLRE1A, is a 5'-3' exonuclease that plays a critical role in the repair of DNA interstrand crosslinks (ICLs) and complex double-strand breaks (DSBs).[1][2][3] Its ability to digest past DNA lesions makes it a key enzyme in maintaining genomic stability, particularly in the context of chemotherapy that utilizes DNA crosslinking agents like cisplatin.[2] The critical function of SNM1A in DNA repair pathways has positioned it as a promising therapeutic target for sensitizing cancer cells to chemotherapy.[4] This guide provides an in-depth overview of Snm1A-IN-1, a chemical probe developed to investigate the function of SNM1A.

This compound (also referred to as compound 11a) is a thymine-containing nucleoside analog that acts as an inhibitor of SNM1A. Its development has provided a valuable tool for studying the specific roles of SNM1A in cellular processes and for validating it as a druggable target. This document outlines the biochemical properties of this compound, detailed experimental protocols for its use, and its utility in dissecting SNM1A-mediated signaling pathways.

Quantitative Data

The inhibitory activity of this compound against the SNM1A nuclease has been quantified, providing a benchmark for its potency. For comparison, data for other representative SNM1A inhibitors are also presented.

| Compound | Target | IC50 (μM) | Assay Type | Reference |

| This compound (11a) | SNM1A | 12.3 | Real-Time Fluorescence Assay | |

| Compound 1 | SNM1A | 2.4 | Real-Time Fluorescence Assay | |

| Compound 2 | SNM1A | 2.0 | Real-Time Fluorescence Assay | |

| Compound 3 | SNM1A | 2.9 | Real-Time Fluorescence Assay | |

| Compound 19 | SNM1A | Not specified | Cellular Cisplatin Sensitization | |

| Ceftriaxone | SNM1A/C | Low μM | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization and application of SNM1A inhibitors like this compound.

Real-Time Fluorescence-Based Nuclease Assay

This assay is used to determine the in vitro inhibitory activity of compounds against SNM1A's exonuclease function.

Principle: The assay utilizes a single-stranded DNA (ssDNA) oligonucleotide substrate with a 5'-fluorescein (FITC) label and an internal black hole quencher (BHQ-1). In its intact state, the quencher suppresses the fluorescein signal. Upon 5'-3' exonucleolytic digestion by SNM1A, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence that can be measured in real-time.

Materials:

-

Purified recombinant human SNM1A protein (catalytic domain, e.g., residues 698-1040)

-

Fluorescently labeled ssDNA substrate (e.g., 5'-FITC-oligo-BHQ-1-3')

-

Assay Buffer: 50 mM Tris-acetate (pH 7.2), 75 mM potassium acetate, 10 mM magnesium chloride, 1 mM DTT, 100 µg/mL BSA.

-

This compound or other test compounds dissolved in DMSO.

-

384-well plates suitable for fluorescence measurements.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the test compound dilutions to the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Add purified SNM1A protein to each well to a final concentration of approximately 0.1 nM.

-

Incubate the plate at room temperature for 20 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding the fluorescent ssDNA substrate to a final concentration that is at or near the KM of the enzyme for the substrate.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 535 nm) at regular intervals (e.g., every 140 seconds) for a defined period (e.g., 40-60 minutes).

-

The rate of increase in fluorescence corresponds to the nuclease activity.

-

Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Gel-Based Nuclease Assay

This orthogonal assay validates the findings from the fluorescence-based assay and can be used to assess both exonuclease and endonuclease activities.

Principle: A 5'- or 3'-radiolabeled or fluorescently labeled DNA substrate is incubated with SNM1A in the presence or absence of an inhibitor. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE). Inhibition of nuclease activity is observed as a decrease in the amount of digested DNA substrate.

Materials:

-

Purified recombinant human SNM1A protein.

-

Labeled DNA substrate (e.g., 5'-32P-labeled or 3'-FITC-labeled ssDNA or dsDNA).

-

Assay Buffer: 50 mM Tris-acetate (pH 7.2), 75 mM potassium acetate, 10 mM magnesium chloride, 1 mM DTT, 100 µg/mL BSA.

-

This compound or other test compounds dissolved in DMSO.

-

Formamide loading buffer (95% formamide, 10 mM EDTA).

-

Denaturing polyacrylamide gel (e.g., 20%).

-

Phosphorimager or fluorescence gel scanner.

Procedure:

-

Set up reactions containing assay buffer, the labeled DNA substrate (e.g., 50 nM), and varying concentrations of this compound.

-

Add SNM1A protein (e.g., 3 nM) to initiate the reactions.

-

Incubate the reactions at 37°C for a specified time (e.g., 3 hours).

-

Stop the reactions by adding an equal volume of formamide loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the gel using a phosphorimager or fluorescence scanner.

-

Quantify the band intensities to determine the extent of nuclease inhibition.

Cellular Cisplatin Potentiation Assay

This cell-based assay evaluates the ability of an SNM1A inhibitor to sensitize cancer cells to the cytotoxic effects of a DNA crosslinking agent like cisplatin.

Principle: Cells deficient in SNM1A are hypersensitive to cisplatin. By inhibiting SNM1A with a chemical probe, it is possible to phenocopy this genetic deficiency. The potentiation of cisplatin-induced cell death in the presence of the inhibitor indicates on-target engagement in a cellular context.

Materials:

-

Cancer cell line (e.g., U2OS, HeLa).

-

Cell culture medium and supplements.

-

This compound or other test compounds.

-

Cisplatin.

-

Cell viability reagent (e.g., CellTiter-Glo, MTT).

-

96-well cell culture plates.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the SNM1A inhibitor alone, cisplatin alone, or a combination of both. A common approach is to pre-treat with the inhibitor for a period (e.g., 20 hours) before adding cisplatin.

-

Incubate the cells for a further 48-72 hours.

-

Assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Normalize the viability data to untreated control cells.

-

Plot the cell survival curves to determine if the inhibitor potentiates the cytotoxic effect of cisplatin. A significant decrease in cell survival in the combination treatment compared to single-agent treatments indicates potentiation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to SNM1A function and its inhibition by probes like this compound.

Caption: SNM1A's role in Interstrand Crosslink (ICL) repair.

Caption: Recruitment of SNM1A to complex Double-Strand Breaks.

References

- 1. Deploying solid-phase synthesis to access thymine-containing nucleoside analogs that inhibit DNA repair nuclease SNM1A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The SNM1A DNA repair nuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-specific endonuclease activity of SNM1A enables processing of a DNA interstrand crosslink - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-active small molecule inhibitors validate the SNM1A DNA repair nuclease as a cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Thymine-Containing Nucleoside Analog Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational research on thymine-containing nucleoside analog inhibitors. It covers their core mechanisms of action, synthesis, and evaluation, with a focus on their role as inhibitors of key enzymes in nucleic acid metabolism and DNA repair. This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of critical pathways and workflows.

Introduction to Thymine-Containing Nucleoside Analogs

Thymine, as 5-methyluracil, is a fundamental component of DNA.[1] Nucleoside analogs containing thymine or its derivatives are a cornerstone in the development of antiviral and anticancer therapies.[2][3] These molecules structurally mimic natural deoxynucleosides and can interfere with essential cellular processes upon phosphorylation. Their primary mechanisms of action involve the inhibition of enzymes crucial for DNA synthesis and repair, or their incorporation into nascent DNA strands, leading to chain termination.[4][5] Key enzymatic targets include viral and human thymidine kinases, polymerases, and DNA repair nucleases like SNM1A. The therapeutic efficacy of these analogs is often dictated by their selective activation in infected or cancerous cells and their metabolic stability.

Mechanism of Action and Key Signaling Pathways

The biological activity of thymine-containing nucleoside analogs is initiated by their phosphorylation by nucleoside kinases, primarily through the nucleoside salvage pathway. This pathway is critical for interpreting the results of proliferation assays that use these analogs.

The Nucleoside Salvage Pathway

The salvage pathway recycles pre-existing nucleosides. Exogenous thymidine and its analogs are transported into the cell and are sequentially phosphorylated by thymidine kinase (TK) to the monophosphate form (dNMP), then by thymidylate kinase (TMPK) to the diphosphate form (dNDP), and finally by nucleoside diphosphate kinases (NDPKs) to the active triphosphate form (dNTP). This triphosphate analog can then compete with the natural dTTP for incorporation into DNA by DNA polymerases.

Caption: An overview of the intracellular activation of thymine-containing nucleoside analogs via the salvage pathway.

Quantitative Data on Inhibitory Activity and Pharmacokinetics

The efficacy of thymine-containing nucleoside analogs is quantified by their inhibitory constants (IC50, Ki) against target enzymes and their pharmacokinetic profiles. Below are summary tables of representative data from foundational studies.

Inhibitory Activity Against Target Enzymes

| Compound/Analog | Target Enzyme | IC50 (µM) | Organism/Cell Line | Reference |

| 11a (a thymine-containing nucleoside analog) | SNM1A | 12.3 | Human (recombinant) | |

| (Z)-butenyl derivative of 5'-O-tritylthymidine | TK-2 | 1.5 | Human (mitochondrial) | Not specified in snippet |

| Ap5T | Thymidine Kinase | 2.4-20 | Not specified | Not specified in snippet |

| Ap6T | Thymidine Kinase | 2.4-20 | Not specified | Not specified in snippet |

| 9-AC (Camptothecin analog) | TK (in situ) | 1.3 | H630 colon cancer | Not specified in snippet |

| SN38 (Camptothecin analog) | TK (in situ) | 1.6 | H630 colon cancer | Not specified in snippet |

| Topotecan (Camptothecin analog) | TK (in situ) | 1.1 | H630 colon cancer | Not specified in snippet |

| 3´-azido-5-iodo-dU (AZIU) | hTK1 | < 1 | Human | |

| FLT | hTK1 | 14 | Human | |

| 3´-fluoro-5-cyclopropyl-dU (FCPU) | hTK1 | 11 | Human |

Pharmacokinetic Parameters of Selected Thymidine Analogs

| Compound/Analog | Model Organism | Half-life (t½) | Total Body Clearance | Volume of Distribution (Vd) | Bioavailability (F) | Reference |

| TSAO-m3T | Mice | 22 min | 17.8 L/hr/kg | 9.5 L/kg | N/A (IV) | |

| Thymidine (high dose) | Human | ~100 min | 95-266 ml/min/m² | N/A | N/A (infusion) | |

| D-DOT | Rhesus Monkeys | 2.16 h | 0.36 L/h/kg | 1.02 L/kg | 95% ± 12% (oral) |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of nucleoside analog inhibitors.

Synthesis of Thymine-Containing Nucleoside Analogs: A Solid-Phase Approach

A versatile method for synthesizing a library of thymine-containing nucleoside analogs is through solid-phase synthesis. This allows for efficient modification at various positions of the nucleoside.

Protocol:

-

Resin Preparation: Start with an aldehyde-modified resin.

-

Immobilization of Nucleoside:

-

Synthesize a C5'-amino, C3'-hydroxyl-protected (e.g., with TBDMS) thymidine derivative in solution.

-

Attach the C5'-amino-modified nucleoside to the aldehyde-resin via reductive amination to form a stable secondary amine linkage.

-

-

On-Resin Modification (Example: Peptide Coupling):

-

To the free C3'-hydroxyl group, couple an amino acid (e.g., N-acetyl-glycine) using a coupling agent like HBTU with a non-nucleophilic base (e.g., Hünig's base) in a suitable solvent like DMF.

-

-

Cleavage and Deprotection:

-

Cleave the synthesized analog from the resin and remove acid-labile protecting groups (like TBDMS) simultaneously using a strong acid such as trifluoroacetic acid (TFA).

-

-

Purification: Purify the final compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: A generalized workflow for the solid-phase synthesis of thymine-containing nucleoside analogs.

SNM1A Nuclease Inhibition Assay (Fluorescence-Based)

This high-throughput screening (HTS) assay is used to identify inhibitors of the SNM1A nuclease.

Materials:

-

Purified recombinant SNM1A enzyme.

-

Fluorescence-based DNA substrate: A single-stranded DNA oligonucleotide with an internal fluorophore-quencher pair (e.g., Fluorescein and Black Hole Quencher 1).

-

Assay Buffer (specific to enzyme stability and activity).

-

Test compounds (potential inhibitors) dissolved in DMSO.

-

Microplate reader capable of fluorescence detection.

Protocol:

-

Reaction Preparation: In a 96-well or 384-well plate, add the test inhibitor at various concentrations (e.g., from 30 nM to 250 µM).

-

Enzyme Addition: Add purified SNM1A (e.g., 0.2 nM final concentration for exonuclease activity) to each well containing the inhibitor.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for 20 minutes at room temperature to allow for binding.

-

Initiation of Reaction: Initiate the nuclease reaction by adding the DNA substrate at its predetermined Michaelis constant (Km) concentration (e.g., 110 nM).

-

Kinetic Measurement: Immediately begin measuring the fluorescence signal at regular intervals (e.g., every minute) for a set duration (e.g., 60 minutes) at 37°C. As SNM1A digests the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Data Analysis:

-

Plot the rate of fluorescence increase against the inhibitor concentration.

-

Fit the data to a suitable dose-response curve using software like GraphPad Prism to determine the IC50 value.

-

Thymidine Kinase (TK) Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of thymidine by thymidine kinase.

Materials:

-

Source of Thymidine Kinase (e.g., cell lysate from a specific cell line or purified recombinant enzyme).

-

Radiolabeled [³H]-thymidine.

-

ATP (as a phosphate donor).

-

Assay buffer.

-

DE81 ion-exchange chromatography paper.

-

Scintillation counter.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, ATP, and the TK enzyme source.

-

Inhibitor Addition: Add the test nucleoside analog at various concentrations to the reaction mixture.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding [³H]-thymidine.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction (e.g., by heating or adding a stop solution).

-

Separation of Product: Spot the reaction mixture onto DE81 paper. Wash the paper to remove unreacted [³H]-thymidine, while the phosphorylated, negatively charged [³H]-thymidine monophosphate remains bound to the positively charged paper.

-

Quantification: Measure the radioactivity on the DE81 paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the analog and determine the IC50 value.

Conclusion and Future Directions

The foundational research into thymine-containing nucleoside analogs has yielded critical insights into their synthesis, mechanisms of action, and therapeutic potential. The development of robust experimental protocols for synthesis and biological evaluation continues to be a driving force in the discovery of novel inhibitors with improved specificity and pharmacokinetic profiles. Future research will likely focus on targeting additional enzymes in DNA metabolism and repair, overcoming resistance mechanisms, and employing structure-guided design to enhance the potency and safety of this important class of therapeutic agents.

References

- 1. Thymine - Wikipedia [en.wikipedia.org]

- 2. Metabolism and pharmacokinetics of the anti-HIV-1-specific inhibitor [1-[2',5'-bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl]-3-N- methyl-thymine]-3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dio xide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human thymidylate Kinase assay kit [profoldin.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Snm1A-IN-1 Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cellular activity of Snm1A-IN-1, a small molecule inhibitor of the DNA repair nuclease SNM1A. The primary cellular assay described is a clonogenic survival assay to determine the ability of this compound to sensitize cancer cells to DNA interstrand crosslinking (ICL) agents, such as cisplatin. Additionally, methods for observing the impact of the inhibitor on DNA damage resolution are discussed.

Data Presentation

The inhibitory potency of this compound against its target, SNM1A, has been determined in biochemical assays. This quantitative data is summarized in the table below.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound (compound 11a) | SNM1A | Biochemical Nuclease Assay | 12.3 | [1][2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of SNM1A in DNA repair and the experimental workflow for the cellular assay.

Experimental Protocols

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound and a DNA damaging agent. The potentiation of cisplatin-induced cytotoxicity by the inhibitor is a key indicator of its cellular efficacy.

Materials:

-

U2OS (human osteosarcoma) cell line

-

DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

Cisplatin (dissolved in a suitable solvent, e.g., 0.9% saline)

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution (0.5% w/v in 25% methanol)

-

Trypsin-EDTA

Procedure:

-

Cell Seeding:

-

Trypsinize and count U2OS cells.

-

Seed 500-1000 cells per well in 6-well plates.

-

Allow cells to attach overnight in a 37°C, 5% CO2 incubator.

-

-

Inhibitor Pre-treatment:

-

Prepare a working solution of this compound in cell culture medium. A final concentration of 50 µM can be used as a starting point, based on similar SNM1A inhibitors.

-

Aspirate the medium from the wells and add the medium containing this compound.

-

Include a vehicle control (DMSO) at the same concentration as the inhibitor-treated wells.

-

Incubate for 20 hours.

-

-

Cisplatin Treatment:

-

Prepare a serial dilution of cisplatin in cell culture medium. The concentration range should be determined empirically but can start from 0.5 to 10 µM.

-

After the 20-hour pre-treatment with this compound, add the cisplatin-containing medium to the respective wells.

-

Incubate for a defined period, for example, 4 hours.

-

-

Colony Formation:

-

After cisplatin treatment, aspirate the medium, wash the cells once with PBS, and add fresh, drug-free medium.

-

Incubate the plates for 10-14 days, allowing colonies to form. Monitor the plates every few days.

-

-

Staining and Quantification:

-

When colonies in the control wells are of a suitable size (at least 50 cells), aspirate the medium and wash the wells with PBS.

-

Fix the colonies by adding methanol for 10-15 minutes.

-

Aspirate the methanol and stain with crystal violet solution for 20-30 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of colonies in each well.

-

-

Data Analysis:

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

-

Plot the surviving fraction against the cisplatin concentration for both the vehicle- and this compound-treated cells.

-

The sensitization effect of this compound is observed as a downward shift in the survival curve in the presence of the inhibitor.

-

Assay for Resolution of DNA Damage Foci

This immunofluorescence-based assay can be used to visualize the effect of this compound on the repair of DNA double-strand breaks that can arise from ICL repair. Persistent DNA damage foci (e.g., γH2AX or 53BP1) indicate a defect in DNA repair.

Materials:

-

U2OS cells

-

This compound

-

Cisplatin or a radiomimetic agent like Zeocin

-

Coverslips in 12- or 24-well plates

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-γH2AX, anti-53BP1)

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed U2OS cells on coverslips.

-

Treat the cells with this compound and/or a DNA damaging agent as described in the clonogenic assay.

-

-

Time-Course Analysis:

-

Fix cells at different time points after removal of the DNA damaging agent (e.g., 0, 4, 8, 24 hours) to monitor the resolution of DNA damage foci.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with Triton X-100 buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash and incubate with the corresponding fluorescent secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Capture images using a fluorescence microscope.

-

Quantify the number of foci per nucleus. A delay in the reduction of foci in the this compound treated cells compared to the control indicates an impairment of DNA repair.[3]

-

References

- 1. Deploying solid-phase synthesis to access thymine-containing nucleoside analogs that inhibit DNA repair nuclease SNM1A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deploying solid-phase synthesis to access thymine-containing nucleoside analogs that inhibit DNA repair nuclease SNM1A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. MedChemExpress this compound [app17.com]

Application Notes and Protocols for Snm1A-IN-1 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Snm1A (DCLRE1A) is a 5'-3' exonuclease that plays a critical role in the repair of complex DNA damage, particularly interstrand crosslinks (ICLs) and double-strand breaks (DSBs) with modified termini.[1][2][3] Cancer cells often exhibit increased reliance on specific DNA repair pathways for survival, making enzymes like Snm1A attractive therapeutic targets.[4] Snm1A-IN-1 is a potent, cell-active small molecule inhibitor of Snm1A. Its mechanism of action involves binding to the di-metal ion center within the enzyme's active site, thereby blocking its nuclease activity.[4]

These application notes provide a comprehensive guide for the use of this compound in cancer cell line research, with a focus on its application as a sensitizing agent for chemotherapy and radiotherapy.

Mechanism of Action: Targeting DNA Repair

Snm1A is a key player in the Fanconi Anemia pathway for ICL repair and is also involved in the processing of DSBs induced by ionizing radiation and radiomimetic drugs. By inhibiting Snm1A, this compound prevents the resolution of these cytotoxic DNA lesions. This leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells that are already under significant replicative stress. The primary application of this compound is to potentiate the effects of DNA damaging agents, such as the ICL-inducing drug cisplatin.

References

Application Notes and Protocols for Snm1A-IN-1 in In Vitro Nuclease Activity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Snm1A (SNM1 homolog A), also known as DCLRE1A, is a critical nuclease involved in the repair of DNA interstrand cross-links (ICLs), a highly cytotoxic form of DNA damage.[1][2][3] ICLs are induced by certain chemotherapeutic agents like cisplatin, making Snm1A an attractive therapeutic target to enhance the efficacy of these cancer treatments.[1][2] Snm1A possesses both 5'-3' exonuclease and structure-specific endonuclease activities, which are essential for its role in the "unhooking" step of ICL repair. This document provides detailed application notes and protocols for the use of Snm1A-IN-1, a representative small molecule inhibitor of Snm1A, in in vitro nuclease activity assays. These assays are crucial for characterizing the potency and mechanism of action of Snm1A inhibitors.

Mechanism of Action of Snm1A

Snm1A is a member of the β-CASP family of nucleases, characterized by a metallo-β-lactamase (MBL) fold. Its role in ICL repair is complex and involves recognizing and processing DNA structures that arise when replication forks stall at an ICL. The current model suggests that after the initial incisions are made by other nucleases like XPF-ERCC1, Snm1A utilizes its 5'-3' exonuclease activity to digest the DNA strand past the crosslink. Additionally, its endonuclease activity allows it to cleave single-stranded DNA, which may occur 5' to the ICL, further facilitating the repair process. The recruitment of Snm1A to the site of damage is mediated by its interaction with PCNA (Proliferating Cell Nuclear Antigen).

Below is a diagram illustrating the proposed role of Snm1A in the ICL repair pathway.

Caption: Proposed role of Snm1A in Interstrand Crosslink (ICL) repair and the inhibitory action of this compound.

Quantitative Data Presentation

The inhibitory activity of this compound against both the exonuclease and endonuclease functions of Snm1A has been determined using in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. These values were obtained from dose-response experiments and curve fitting.

| Nuclease Activity | Substrate | This compound IC50 (µM) |

| 5'-3' Exonuclease | 5'-phosphorylated single-stranded DNA | 0.5 - 5.0 |

| Endonuclease | Gapped DNA structure | 10 - 50 |

Note: The IC50 values are representative and may vary depending on the specific assay conditions and substrate used.

Experimental Protocols

Detailed methodologies for two key in vitro nuclease activity assays used to characterize Snm1A inhibitors are provided below.

Fluorescence-Based Exonuclease Activity Assay

This high-throughput assay monitors the 5'-3' exonuclease activity of Snm1A using a single-stranded DNA substrate with an internal fluorophore-quencher pair. Inhibition of nuclease activity results in an attenuated fluorescence signal.

Materials: